5-(5-Methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid
CAS No.: 1469045-05-3
Cat. No.: VC2866890
Molecular Formula: C9H7NO4
Molecular Weight: 193.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1469045-05-3 |
|---|---|
| Molecular Formula | C9H7NO4 |
| Molecular Weight | 193.16 g/mol |
| IUPAC Name | 5-(5-methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C9H7NO4/c1-5-2-3-7(13-5)8-6(9(11)12)4-10-14-8/h2-4H,1H3,(H,11,12) |
| Standard InChI Key | ODJQTSUIKPLRDH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)C2=C(C=NO2)C(=O)O |
| Canonical SMILES | CC1=CC=C(O1)C2=C(C=NO2)C(=O)O |
Introduction
5-(5-Methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid is a complex organic compound belonging to the class of heterocyclic compounds, specifically oxazoles. It features a unique structure that includes both a furan and an oxazole ring, which are heterocyclic structures containing nitrogen and oxygen atoms. This compound is of interest in various chemical and biological studies due to its distinctive chemical properties.
Key Structural Data:
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Molecular Formula: CHNO
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Molecular Weight: 207.18 g/mol
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Solubility: Soluble in polar solvents
Synthesis of 5-(5-Methylfuran-2-yl)-1,2-oxazole-4-carboxylic acid
The synthesis of this compound typically involves multiple steps, starting with the preparation of the furan ring. One common method is the cyclization of 5-methylfurfural derivatives under acidic conditions, often requiring strong acids like sulfuric acid and controlled temperatures to ensure the formation of the oxazole ring. Industrial production may utilize large-scale reactions and continuous flow chemistry to enhance efficiency and scalability.
Synthetic Routes:
| Step | Description | Conditions |
|---|---|---|
| 1 | Preparation of furan ring | Acidic conditions |
| 2 | Cyclization to form oxazole ring | Strong acids, controlled temperature |
Biological Activities and Potential Applications
This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with specific enzymes or receptors in biological systems, potentially leading to therapeutic effects.
Biological Activities:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits significant antimicrobial properties against various pathogens |
| Anticancer | Potential applications in cancer therapy due to its ability to inhibit cell proliferation |
Research Findings and Future Directions
Recent studies have highlighted the compound's potential in therapeutic areas such as antimicrobial and anticancer treatments. Derivatives of this compound have shown promising results in inhibiting cell proliferation and exhibiting immunosuppressive effects. Further research is needed to fully explore its therapeutic potential and to identify specific molecular targets involved in its biological activities.
Comparative Analysis with Similar Compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Methylfurfural | Furan ring only | Moderate antimicrobial |
| 2,5-Dimethylfuran | Additional methyl group | Limited bioactivity |
| 1,2-Oxazole-4-carboxylic acid | Oxazole ring without furan | Antimicrobial |
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